molecular formula C20H22BrN3O3 B2450349 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 483966-30-9

3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2450349
CAS No.: 483966-30-9
M. Wt: 432.318
InChI Key: PVNJWZNUGPDANM-UHFFFAOYSA-M
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Description

3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C20H22BrN3O3 and its molecular weight is 432.318. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antimicrobial Activity :
    • Novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their 2,5-dehydrogenated analogs were synthesized. Among these, several derivatives displayed notable in vitro antimicrobial activity, showing promising results against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. This work contributes to the understanding of the structure-activity relationship and highlights potential for further exploration in antimicrobial drug design (Demchenko et al., 2020).
  • Antibacterial and Antifungal Properties :
    • A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized and evaluated. These compounds showed significant antibacterial and antifungal activity, indicating their potential in treating infections caused by various pathogens (Demchenko et al., 2021).
  • Further Applications in Medicinal Chemistry :
    • Various derivatives of imidazo[1,2-a]azepines and related structures have been synthesized and tested for different biological activities, including antimicrobial properties. These studies contribute to the broader field of medicinal chemistry, where the chemical structure is finely tuned to achieve desired biological effects, such as combatting bacterial and fungal infections.

Properties

IUPAC Name

3-(3-nitrophenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N3O3.BrH/c24-20(16-8-7-11-18(14-16)23(25)26)15-21(17-9-3-1-4-10-17)19-12-5-2-6-13-22(19)20;/h1,3-4,7-11,14,24H,2,5-6,12-13,15H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNJWZNUGPDANM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=[N+](CC1)C(CN2C3=CC=CC=C3)(C4=CC(=CC=C4)[N+](=O)[O-])O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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